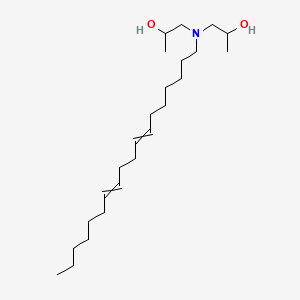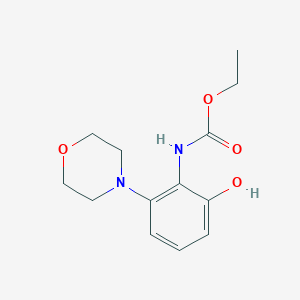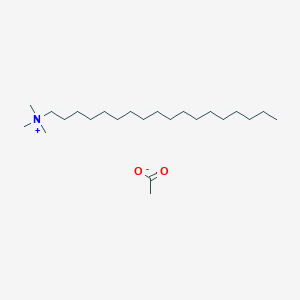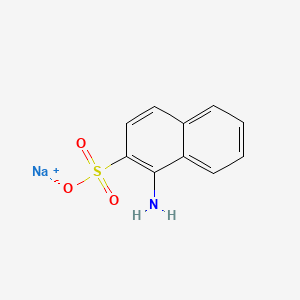
Sodium 1-aminonaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 1-aminonaphthalene-2-sulphonate can be synthesized through the sulfonation of naphthalene followed by amination. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Amination: The naphthalene-2-sulfonic acid is then reacted with ammonia to form 1-aminonaphthalene-2-sulfonic acid.
Neutralization: The resulting 1-aminonaphthalene-2-sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces sulfonic acids and other oxidized derivatives.
Reduction: Yields amines and other reduced compounds.
Substitution: Forms various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium 1-aminonaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing dyes, pigments, and other organic compounds.
Biology: Serves as a fluorescent probe for detecting proteins, nucleic acids, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Employed in the production of dyes, detergents, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of sodium 1-aminonaphthalene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility and facilitates its interaction with target molecules. The amino group allows for further chemical modifications, making it a versatile compound in research and industrial applications .
Comparación Con Compuestos Similares
- Sodium 2-aminonaphthalene-1-sulphonate
- Naphthalene-2-sulfonic acid
- 1,5-Naphthalene disulfonic acid
Comparison: Sodium 1-aminonaphthalene-2-sulphonate is unique due to the specific positioning of the amino and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and interaction with other molecules. Compared to sodium 2-aminonaphthalene-1-sulphonate, it has different solubility and reactivity profiles, making it suitable for specific applications .
Propiedades
Número CAS |
61240-37-7 |
|---|---|
Fórmula molecular |
C10H8NNaO3S |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
sodium;1-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
UTEKQAXKLLQOHW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


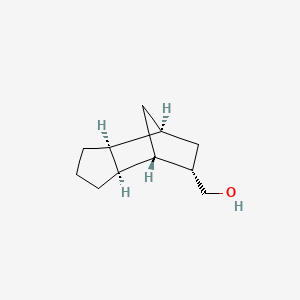
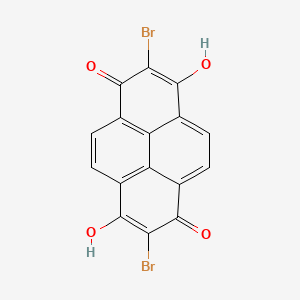
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
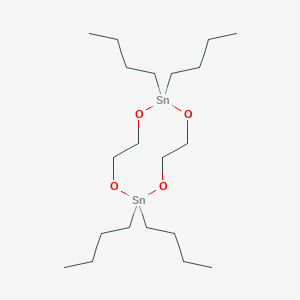
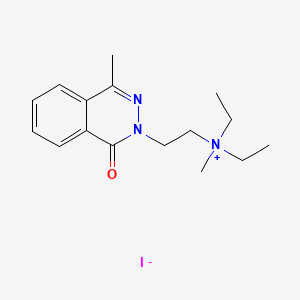


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
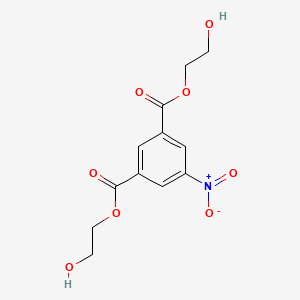
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
